Acetic acid;(2,5-dimethoxy-4-propan-2-ylphenyl)methanol
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Overview
Description
Acetic acid;(2,5-dimethoxy-4-propan-2-ylphenyl)methanol is a compound that combines the properties of acetic acid and a substituted phenylmethanol Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste The phenylmethanol component, specifically 2,5-dimethoxy-4-propan-2-ylphenylmethanol, is a substituted aromatic alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2,5-dimethoxy-4-propan-2-ylphenyl)methanol can be achieved through several synthetic routes. One common method involves the esterification of acetic acid with 2,5-dimethoxy-4-propan-2-ylphenylmethanol under acidic conditions. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2,5-dimethoxy-4-propan-2-ylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The phenylmethanol component can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The acetic acid component can be reduced to form ethanol.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 2,5-dimethoxy-4-propan-2-ylbenzaldehyde or 2,5-dimethoxy-4-propan-2-ylbenzoic acid.
Reduction: Ethanol and 2,5-dimethoxy-4-propan-2-ylphenylmethanol.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
Acetic acid;(2,5-dimethoxy-4-propan-2-ylphenyl)methanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid;(2,5-dimethoxy-4-propan-2-ylphenyl)methanol involves its interaction with specific molecular targets and pathways. The acetic acid component can act as a proton donor, participating in acid-base reactions. The phenylmethanol component can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and everyday life.
Phenylmethanol: An aromatic alcohol used as a solvent and intermediate in organic synthesis.
2,5-Dimethoxyphenylmethanol:
Uniqueness
Acetic acid;(2,5-dimethoxy-4-propan-2-ylphenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62487-26-7 |
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Molecular Formula |
C14H22O5 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
acetic acid;(2,5-dimethoxy-4-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C12H18O3.C2H4O2/c1-8(2)10-6-11(14-3)9(7-13)5-12(10)15-4;1-2(3)4/h5-6,8,13H,7H2,1-4H3;1H3,(H,3,4) |
InChI Key |
FXCXHNJTGICZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)OC)CO)OC.CC(=O)O |
Origin of Product |
United States |
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